N-Nitroso-N-methyl-4-nitroaniline

Description

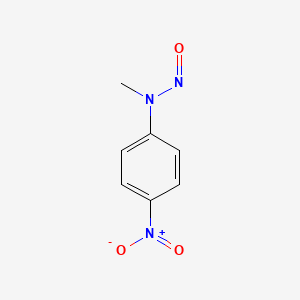

Chemical Identity: N-Nitroso-N-methyl-4-nitroaniline (CAS 943-41-9) is a nitroso compound with the molecular formula C₇H₇N₃O₃ and a molecular weight of 181.15 g/mol. Its structure includes a nitroso (–N=O) group attached to a methyl-substituted amine and a nitro (–NO₂) group at the para position of the benzene ring (Figure 1) .

Synthesis and Applications: The compound is synthesized via nitrosation of N-methyl-4-nitroaniline using nitrous acid (HNO₂), a reaction pathway common to aromatic nitroso derivatives .

Toxicity Profile: As a nitrosamine, this compound is presumed carcinogenic, analogous to well-studied nitrosamines like N-Nitrosodimethylamine (NDMA). Nitrosamines are known to undergo metabolic activation, forming DNA-reactive intermediates that contribute to mutagenicity and tumorigenesis .

Properties

IUPAC Name |

N-methyl-N-(4-nitrophenyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-9(8-11)6-2-4-7(5-3-6)10(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTRFSFECFPSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021002 | |

| Record name | N-Methyl-4-nitro-N-nitrosobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-41-9 | |

| Record name | N-Methyl-4-nitro-N-nitrosobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitroso-N-methyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC528438 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-4-nitro-N-nitrosobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Nitroso-N-methyl-4-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMT2K8VW9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Formylation of 4-Nitroaniline

4-Nitroaniline is reacted with formic acid under reflux conditions to yield N-formyl-4-nitroaniline. Key parameters include:

| Parameter | Condition |

|---|---|

| Reactants | 4-Nitroaniline, formic acid |

| Temperature | 100°C |

| Reaction Time | 4 hours |

| Yield | 95.7% |

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-nitroaniline attacks the carbonyl carbon of formic acid. The product precipitates upon cooling and is purified via suction filtration.

Step 2: Methylation of N-Formyl-4-nitroaniline

N-Formyl-4-nitroaniline undergoes methylation using iodomethane (CH₃I) and potassium tert-butoxide in N,N-dimethylformamide (DMF). Critical conditions include:

| Parameter | Condition |

|---|---|

| Base | Potassium tert-butoxide |

| Methylating Agent | CH₃I |

| Solvent | DMF |

| Temperature | 20–80°C |

| Yield | >90% |

The reaction mechanism involves deprotonation of the formamide nitrogen by the strong base, followed by nucleophilic substitution with CH₃I. Post-reaction, DMF is recovered via reduced-pressure distillation, and the crude product (N-methyl-N-formyl-4-nitroaniline) is isolated through aqueous workup.

Step 3: Reduction of N-Methyl-N-formyl-4-nitroaniline

The final step employs sodium borohydride (NaBH₄) in ethanol to reduce the formyl group, yielding N-methyl-4-nitroaniline:

| Parameter | Condition |

|---|---|

| Reducing Agent | NaBH₄ |

| Solvent | Ethanol |

| Temperature | 20°C |

| Reaction Time | 8 hours |

| Yield | 93.2% |

The reduction selectively targets the formyl group without affecting the nitro substituent. The product is recrystallized from an ethanol-water mixture to achieve ≥98% purity and a melting point of 152–153°C.

Nitrosation of N-Methyl-4-nitroaniline

The conversion of N-methyl-4-nitroaniline to its nitroso derivative involves nitrosation, a reaction classically performed using nitrous acid (HNO₂) or its equivalents. While specific data for this compound are absent from the provided sources, general methodologies for nitrosating secondary amines are well-documented in organic chemistry literature.

Reaction Mechanism

Nitrosation typically occurs under acidic conditions, where nitrous acid generates the nitrosonium ion (NO⁺), which reacts with the secondary amine:

For N-methyl-4-nitroaniline, the reaction would proceed as:

Optimizing Nitrosation Conditions

Key factors influencing yield and purity include:

-

Acid Choice : Hydrochloric acid is preferred due to its strong protonating ability.

-

Temperature : Low temperatures (0–5°C) minimize side reactions like diazotization.

-

Stoichiometry : Excess nitrous acid ensures complete conversion but must be quenched post-reaction to avoid over-nitrosation.

Industrial-Scale Production Considerations

The patented method for N-methyl-4-nitroaniline synthesis highlights features critical for industrial adoption:

| Feature | Advantage |

|---|---|

| Solvent Recovery | DMF distilled and reused, reducing costs |

| High Yields | Each step >90%, total yield >80% |

| Minimal By-Products | No hazardous waste generated |

For nitrosation, continuous-flow reactors could enhance safety and efficiency by precisely controlling reaction parameters and minimizing exposure to toxic intermediates.

Challenges and Mitigation Strategies

Stability of Nitroso Compounds

N-Nitroso derivatives are thermally sensitive and prone to decomposition. Stabilization strategies include:

-

Storing under inert atmospheres (e.g., nitrogen or argon).

-

Adding radical scavengers like butylated hydroxytoluene (BHT).

Regulatory Compliance

N-Nitroso compounds are often classified as potential carcinogens. Industrial processes must incorporate:

-

Closed-system handling to prevent worker exposure.

-

Effluent treatment systems to degrade residual nitroso species before discharge.

Scientific Research Applications

Organic Synthesis

Role as a Building Block

N-Nitroso-N-methyl-4-nitroaniline serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for producing various derivatives used in pharmaceuticals and agrochemicals. The nitro group in its structure enhances its reactivity, facilitating the formation of amino derivatives through reduction reactions .

Case Study: Synthesis of Pharmaceuticals

In a study focused on synthesizing oxindoles, this compound was utilized as a reactant in palladium-catalyzed cyclization processes. This application highlights its importance in the pharmaceutical industry, where complex organic molecules are often synthesized from simpler precursors .

Polymer Stabilization

Enhancing Thermal and UV Stability

this compound is incorporated into polymer formulations to improve their thermal and UV stability. For instance, when added to polyvinyl chloride (PVC), it significantly enhances the material's resistance to degradation caused by heat and sunlight exposure. This application is crucial in industries such as construction and electrical insulation, where long-lasting materials are essential .

Data Table: Polymer Performance with Additives

| Polymer Type | Additive Used | Improvement Observed |

|---|---|---|

| PVC | This compound | Increased thermal stability |

| Polyethylene | This compound | Enhanced UV resistance |

Explosives Production

Use in Insensitive Explosives

this compound is employed in the formulation of insensitive explosives. It acts as an additive that lowers the melting temperature of energetic materials, facilitating safer handling and manufacturing processes. Its role as a desensitizing agent is particularly important in the production of materials like TNAZ (a type of explosive) where controlled sensitivity is critical .

Case Study: Synthesis of Insensitive Explosives

Research has shown that incorporating this compound into explosive formulations leads to improved safety profiles. The compound helps maintain stable performance under varying environmental conditions, thus enhancing the overall safety of explosive materials during storage and use .

Environmental Remediation

Microbial Degradation Studies

Recent studies have explored the biodegradation potential of this compound by soil microorganisms. Research demonstrated that specific bacterial strains could utilize this compound as a carbon source, leading to its degradation into less harmful products. This finding is significant for developing bioremediation strategies for contaminated environments .

Data Table: Biodegradation Pathway

| Step | Product Formed | Microorganism Involved |

|---|---|---|

| N-Demethylation | 4-Nitroaniline | Pseudomonas sp. strain FK357 |

| Monooxygenation | 4-Aminophenol | Pseudomonas sp. strain FK357 |

| Oxidative Deamination | Benzenetriol | Pseudomonas sp. strain FK357 |

Mechanism of Action

The mechanism of action of N-Nitroso-N-methyl-4-nitroaniline involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, protein modification, and oxidative stress, contributing to its mutagenic and carcinogenic effects. The compound primarily targets nucleophilic sites in biomolecules, leading to the formation of adducts and subsequent biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 summarizes key structural and molecular differences between N-Nitroso-N-methyl-4-nitroaniline and its analogues.

Key Observations :

- Nitroso vs. Nitro Groups : The nitroso group in this compound enhances reactivity compared to nitro-containing analogues like N,N-Dimethyl-4-nitroaniline. Nitroso compounds are prone to redox reactions and photodegradation, whereas nitro groups confer thermal stability .

- Methyl Substitution : The methyl group on the amine in this compound reduces solubility in polar solvents compared to 4-nitroaniline, which has a primary amine .

Toxicity and Regulatory Considerations

- Carcinogenicity: Nitroso compounds, including this compound, are classified as probable human carcinogens due to their ability to alkylate DNA.

Stability and Reactivity

- This compound : The coexistence of nitro and nitroso groups creates a balance between stability (from the nitro group) and reactivity (from the nitroso group). This dual functionality may lead to complex degradation pathways under UV light or elevated temperatures .

- N,N-Dimethyl-4-nitrosoaniline : The absence of a nitro group results in lower thermal stability, with spontaneous combustion reported under certain conditions .

Biological Activity

N-Nitroso-N-methyl-4-nitroaniline (NMNA) is a nitrosamine compound that has garnered attention due to its potential biological activity, particularly as a carcinogen. This article explores the biological effects, mechanisms of action, and relevant studies surrounding NMNA, highlighting its implications in toxicology and environmental health.

This compound belongs to the class of nitrobenzenes and is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Traditional Name | N-methyl-4-nitro-N-nitrosoaniline |

| Chemical Formula | C₇H₈N₄O₃ |

| SMILES | CN(N=O)C1=CC=C(C=C1)N(=O)=O |

| InChI Key | AMTRFSFECFPSHF-UHFFFAOYSA-N |

Carcinogenic Potential

Studies have established that NMNA exhibits significant carcinogenic properties. It has been shown to form DNA adducts, which are critical in the initiation of cancer. For instance, Stiborova et al. (1999) provided direct evidence of NMNA's ability to form deoxyribonucleotide adducts through microsomal activation, indicating a mechanism for its genotoxicity .

Epidemiological studies suggest that dietary exposure to N-nitroso compounds, including NMNA, correlates with increased cancer risk. Notably, long-term animal studies have demonstrated that NMNA induces esophageal tumors in Fischer 344 rats .

The biological activity of NMNA can be attributed to several mechanisms:

- Formation of DNA Adducts : NMNA forms stable adducts with DNA, leading to mutations.

- Inhibition of DNA Repair : The presence of NMNA can impair the cellular mechanisms responsible for repairing DNA damage.

- Oncogene Activation : It has been implicated in the base exchange mutations within oncogenes such as K-ras .

Animal Studies

A pivotal study by Kroeger-Koepke et al. (1983) involved exposing Fischer 344 rats to NMNA through drinking water over a 50-week period. The results indicated a statistically significant increase in esophageal carcinomas among both male and female rats .

Human Epidemiological Data

While direct epidemiological data on human exposure to NMNA is limited, broader studies on N-nitroso compounds have indicated a potential link between dietary intake and various cancers. For instance, research has suggested that individuals with high consumption of processed meats may be at an elevated risk due to the presence of nitrosamines .

Environmental Impact and Degradation

Research has also focused on the environmental degradation of NMNA. A study published in PLOS ONE highlighted the aerobic degradation of N-methyl-4-nitroaniline (MNA), a precursor to NMNA, by soil microorganisms such as Pseudomonas sp. strain FK357 . This finding underscores the potential for microbial bioremediation strategies in mitigating the environmental persistence of nitrosamines.

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for N-Nitroso-N-methyl-4-nitroaniline, and how can reaction parameters be optimized for yield and purity?

- Methodology : Nitroso compounds are typically synthesized via nitrosation of secondary amines using nitrous acid (HNO₂) under acidic conditions. For N-methyl derivatives, optimize temperature (0–5°C to minimize side reactions) and stoichiometric control of nitrosating agents. Purification via recrystallization or column chromatography is critical, with characterization by -NMR (e.g., methyl group resonance at δ 3.2–3.5 ppm) and HRMS to confirm molecular integrity . Reaction efficiency can be enhanced by using aprotic solvents like dichloromethane to reduce hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- NMR : -NMR identifies aromatic protons (δ 7.5–8.5 ppm) and N-methyl groups (δ 3.2–3.5 ppm). -NMR resolves nitroso (C-NO, δ ~150 ppm) and nitro (C-NO₂, δ ~125 ppm) carbons.

- MS : Electron ionization (EI-MS) shows fragmentation patterns (e.g., loss of NO or NO₂ groups). HRMS confirms molecular ions with <2 ppm mass error.

- IR : Stretching vibrations for NO (1520–1480 cm⁻¹) and NO₂ (1350–1250 cm⁻¹) .

Q. What validated analytical methods are suitable for detecting trace this compound in pharmaceuticals or environmental samples?

- Methodology : Use LC-MS/MS with deuterated internal standards (e.g., 4-nitroaniline-d₄) to improve accuracy. Optimize chromatographic conditions: C18 column, gradient elution (water/acetonitrile with 0.1% formic acid), and MRM transitions for quantification. Detection limits ≤1 ppb are achievable with ESI in positive ion mode . Regulatory protocols from EFSA and NMPA recommend validating methods per ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How do pH and solvent systems influence the stability of this compound, and what strategies prevent degradation during storage?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–12) to identify degradation pathways (e.g., denitrosation or hydrolysis). UPLC-PDA tracks degradation products. Stabilize using antioxidants (e.g., BHT) in amber vials under inert atmospheres. Data from nitrosamine studies suggest avoiding prolonged exposure to UV light .

Q. What structural features govern the nonlinear optical (NLO) properties of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction reveals molecular alignment and hyperpolarizability (β tensor). Second-harmonic generation (SHG) measurements using a Nd:YAG laser (1064 nm) quantify NLO activity. Derivatives with electron-donating substituents (e.g., methoxy) show enhanced SHG efficiency due to charge-transfer interactions .

Q. What mechanistic insights explain this compound formation during nitrosation, and how can competing pathways be suppressed?

- Methodology : Kinetic studies using stopped-flow spectroscopy monitor intermediate nitrosamine formation. Density functional theory (DFT) simulations identify transition states and activation barriers. Competing pathways (e.g., nitration) are minimized by controlling nitrite concentration and reaction pH (<3) .

Q. How does this compound interact with DNA, and what predictive models assess its mutagenic potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.